molecular formula C7H9NO2 B13558368 Methyl 3-(azetidin-3-yl)propiolate

Methyl 3-(azetidin-3-yl)propiolate

Cat. No.: B13558368
M. Wt: 139.15 g/mol
InChI Key: VUCKMJXBWDWARL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(azetidin-3-yl)propiolate is a propiolate ester featuring an azetidine (a strained four-membered nitrogen-containing heterocycle) at the β-position of the triple bond. This compound combines the reactivity of the propiolate ester group with the unique electronic and steric properties of the azetidine ring.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

methyl 3-(azetidin-3-yl)prop-2-ynoate

InChI

InChI=1S/C7H9NO2/c1-10-7(9)3-2-6-4-8-5-6/h6,8H,4-5H2,1H3

InChI Key

VUCKMJXBWDWARL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1CNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(azetidin-3-yl)propiolate typically involves the reaction of azetidin-3-one with propiolic acid derivatives. One common method involves the use of methyl 2-(dimethoxyphosphoryl)acetate and azetidin-2-one in the presence of a base such as sodium hydride (NaH) in dry tetrahydrofuran (THF) to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(azetidin-3-yl)propiolate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce various reduced azetidine derivatives.

Scientific Research Applications

Methyl 3-(azetidin-3-yl)propiolate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(azetidin-3-yl)propiolate involves its interaction with various molecular targets and pathways. The azetidine ring’s strain and reactivity make it a versatile intermediate in chemical reactions. It can form covalent bonds with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The reactivity and applications of propiolate esters are heavily influenced by substituents at the β-position. Below is a comparative analysis of Methyl 3-(azetidin-3-yl)propiolate with key analogs:

Table 1: Substituent Effects on Propiolate Esters
Compound Name Substituent Electronic Effect Steric Effect Key Reactivity/Applications
This compound Azetidine (N-heterocycle) Moderate electron-donating (via N lone pair) Moderate Potential in medicinal chemistry due to hydrogen bonding and ring strain
Methyl 3-(trimethylsilyl)propiolate Trimethylsilyl Electron-withdrawing (via Si–C σ* orbital) Low Silicon-bridged syntheses; stabilizes intermediates in Rh-catalyzed reactions
Methyl 3-(4-fluorophenyl)propiolate 4-Fluorophenyl Strong electron-withdrawing (via –F group) Low Participates in Rh(III)-catalyzed annulations to form heterocycles
Methyl 3-(cyclohex-1-en-1-yl)propiolate Cyclohexenyl Electron-donating (via conjugated double bond) High Copper-promoted coupling reactions; steric hindrance slows reactivity
Methyl 3-(thiophen-2-yl)propiolate Thiophene Electron-rich (aromatic π-system) Moderate Used in heterocycle-forming reactions via dipolar additions

Reactivity in Catalytic Reactions

  • Silicon-Substituted Propiolates : Methyl 3-(diisopropyl(phenylethynyl)silyl)propiolate (1a) and analogs undergo Rh-catalyzed alkyne-alkyne couplings to form silicon-bridged arenes. The Si group stabilizes transition states and directs regioselectivity .
  • Aryl-Substituted Propiolates : Electron-withdrawing groups (e.g., –F in Methyl 3-(4-fluorophenyl)propiolate) enhance electrophilicity of the triple bond, facilitating annulation with amides to yield benzofuran derivatives .
  • Heterocyclic Substituents : The azetidine group in this compound may enable unique reactivity in ring-opening or nucleophilic addition due to its strained structure and basic nitrogen.

Physicochemical Properties

  • Solubility : Azetidine’s polarity and hydrogen-bonding capability likely improve aqueous solubility compared to silicon- or aryl-substituted analogs, which are more lipophilic .
  • Stability : Silicon-substituted propiolates (e.g., Methyl 3-(trimethylsilyl)propiolate) exhibit enhanced thermal stability due to Si–C bond strength, whereas azetidine-containing analogs may be prone to ring-opening under acidic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.